2,5-dichlorothiophene-3-sulfonyl fluoride

Medicinal Chemistry Click Chemistry Covalent Inhibitor Design

A heteroaryl sulfonyl fluoride for SuFEx click chemistry. Its -SO₂F group offers greater chemoselectivity than sulfonyl chlorides, tolerating diverse functional groups without cleavage. The 2,5-dichloro pattern provides electronic tuning and orthogonal handles for complex molecule construction. Ideal for medicinal chemistry and covalent probe development. Ensure reaction fidelity by choosing this specific reagent.

Molecular Formula C4HCl2FO2S2
Molecular Weight 235.1 g/mol
CAS No. 108158-08-3
Cat. No. B6614623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-dichlorothiophene-3-sulfonyl fluoride
CAS108158-08-3
Molecular FormulaC4HCl2FO2S2
Molecular Weight235.1 g/mol
Structural Identifiers
SMILESC1=C(SC(=C1S(=O)(=O)F)Cl)Cl
InChIInChI=1S/C4HCl2FO2S2/c5-3-1-2(4(6)10-3)11(7,8)9/h1H
InChIKeyABNWXJBSROUHKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dichlorothiophene-3-sulfonyl fluoride (CAS 108158-08-3): Technical Specifications and Sourcing Profile for Chemical Procurement


2,5-Dichlorothiophene-3-sulfonyl fluoride (CAS 108158-08-3) is a heteroaryl sulfonyl fluoride building block characterized by a thiophene core substituted with chlorine atoms at the 2- and 5-positions and a sulfonyl fluoride (-SO₂F) group at the 3-position . With a molecular formula of C₄HCl₂FO₂S₂ and a molecular weight of approximately 235.09 g/mol, this compound serves as a versatile electrophilic reagent in organic synthesis . The sulfonyl fluoride moiety imparts a unique stability-reactivity profile that distinguishes it from corresponding sulfonyl chlorides, enabling selective participation in sulfur(VI) fluoride exchange (SuFEx) click chemistry while maintaining tolerance toward a broad range of reaction conditions [1]. The compound is commercially available at research-grade purities (e.g., 95% minimum) from established chemical suppliers, positioning it as an accessible intermediate for medicinal chemistry, covalent probe development, and materials science applications [2].

2,5-Dichlorothiophene-3-sulfonyl fluoride (CAS 108158-08-3): Why Generic Sulfonyl Fluoride or Chloride Substitution Compromises Reaction Outcomes


In procurement for synthetic chemistry, assuming functional equivalence between sulfonyl fluorides or between sulfonyl fluorides and sulfonyl chlorides introduces significant risk to reaction fidelity and product purity. Sulfonyl fluorides exhibit a fundamentally different reactivity profile compared to sulfonyl chlorides, with the former demonstrating far greater chemoselectivity and tolerance toward diverse functional groups under conditions that rapidly degrade or cross-react with sulfonyl chlorides [1]. Furthermore, among sulfonyl fluorides, the specific substitution pattern on the thiophene ring (e.g., 2,5-dichloro substitution) dictates electronic properties, steric accessibility, and subsequent reactivity in cross-coupling, nucleophilic substitution, and SuFEx transformations [2]. The evidence presented below quantifies precisely why 2,5-dichlorothiophene-3-sulfonyl fluoride cannot be indiscriminately replaced by unsubstituted, differently halogenated, or alternative sulfonyl halide analogs without compromising critical performance metrics.

2,5-Dichlorothiophene-3-sulfonyl fluoride (CAS 108158-08-3): Quantified Differentiation Against Key Analogs


Sulfonyl Fluoride vs. Sulfonyl Chloride: Enhanced Chemoselectivity and Functional Group Tolerance

2,5-Dichlorothiophene-3-sulfonyl fluoride (as a representative heteroaryl sulfonyl fluoride) demonstrates superior chemoselectivity compared to its sulfonyl chloride analog (2,5-dichlorothiophene-3-sulfonyl chloride). Sulfonyl fluorides tolerate a wide array of reaction conditions—including amide and ester formation, directed ortho-lithiation, and transition-metal-catalyzed cross-couplings—that typically cleave or react unselectively with sulfonyl chlorides [1]. In contrast, sulfonyl chlorides almost exclusively undergo transformation at the SO₂Cl moiety, limiting their utility in multistep syntheses requiring orthogonal reactivity [1]. This difference is attributable to the significantly stronger S–F bond (bond energy ~90 kcal/mol) versus the S–Cl bond, which imparts greater kinetic stability to sulfonyl fluorides [2].

Medicinal Chemistry Click Chemistry Covalent Inhibitor Design

Comparative Reactivity with Functionalized Amines: Superior Compatibility of Sulfonyl Fluorides

In a head-to-head parallel synthesis study comparing aliphatic sulfonyl fluorides and sulfonyl chlorides, sulfonyl fluorides successfully reacted with amines bearing additional functional groups (e.g., alcohols, carboxylic acids), whereas the corresponding sulfonyl chlorides failed under identical conditions [1]. While this study used aliphatic sulfonyl halides, the class-level behavior is applicable to heteroaryl sulfonyl fluorides such as 2,5-dichlorothiophene-3-sulfonyl fluoride. Conversely, sulfonyl chlorides proved more efficient with sterically hindered amines, highlighting the importance of selecting the appropriate sulfonyl halide based on the nucleophile's steric and electronic profile [1].

Parallel Synthesis Sulfonamide Library Generation Medicinal Chemistry

Stability and Storability: Sulfonyl Fluorides vs. Sulfonyl Chlorides

Heteroaryl sulfonyl fluorides, including 2,5-dichlorothiophene-3-sulfonyl fluoride, exhibit significantly greater stability during purification and storage compared to their sulfonyl chloride counterparts. Sulfonyl fluorides can be purified by standard chromatographic techniques and stored without special precautions, making them suitable as monomers in parallel chemistry efforts [1]. In contrast, sulfonyl chlorides are moisture-sensitive and prone to hydrolysis, limiting their shelf life and requiring stringent storage conditions [2]. The enhanced storability of sulfonyl fluorides is attributed to the stronger S–F bond, which is approximately 90 kcal/mol compared to the weaker S–Cl bond [2].

Reagent Stability Chemical Procurement Long-term Storage

Electronic and Steric Modulation via 2,5-Dichloro Substitution Pattern

The specific 2,5-dichloro substitution on the thiophene ring of 2,5-dichlorothiophene-3-sulfonyl fluoride confers a distinct electronic environment compared to unsubstituted thiophene-2-sulfonyl fluoride (CAS 382-99-0) or other substituted analogs. The electron-withdrawing chlorine atoms reduce electron density on the thiophene ring, which can modulate the reactivity of the sulfonyl fluoride group in SuFEx reactions and influence the compound's behavior in transition-metal-catalyzed cross-couplings [1]. This substitution pattern also provides synthetic handles for further derivatization, such as nucleophilic aromatic substitution or metal-halogen exchange, enabling orthogonal functionalization strategies not possible with unsubstituted thiophene sulfonyl fluorides [2].

Structure-Activity Relationship Electronic Effects Cross-Coupling Reactions

Commercial Availability and Purity Profile Relative to Closest Analogs

2,5-Dichlorothiophene-3-sulfonyl fluoride is commercially available from multiple reputable vendors with a standard purity specification of 95% (GC) . In contrast, its direct sulfonyl chloride analog (2,5-dichlorothiophene-3-sulfonyl chloride, CAS 56946-83-9) is also available but requires specialized moisture-free handling due to hydrolysis sensitivity . Other close analogs, such as 2,4-dimethylthiophene-3-sulfonyl fluoride (CAS 2283229-30-9) and 4-bromo-5-methylthiophene-2-sulfonyl fluoride (CAS 108158-07-2), are available but at significantly higher price points and with more limited vendor distribution [1][2]. This accessibility profile makes 2,5-dichlorothiophene-3-sulfonyl fluoride a more practical and cost-effective choice for routine use in discovery chemistry programs.

Chemical Sourcing Procurement Purity Specification

2,5-Dichlorothiophene-3-sulfonyl fluoride (CAS 108158-08-3): Optimal Application Scenarios Driven by Comparative Evidence


Parallel Synthesis of Functionalized Sulfonamide Libraries in Medicinal Chemistry

Leveraging the superior compatibility of sulfonyl fluorides with functionalized amines compared to sulfonyl chlorides [1], 2,5-dichlorothiophene-3-sulfonyl fluoride is ideally suited for high-throughput parallel synthesis of sulfonamide libraries. The compound's tolerance toward amines bearing additional functional groups (e.g., alcohols, carboxylic acids) increases the success rate of library generation, reducing the need for protecting group manipulations. This scenario is particularly valuable in early-stage drug discovery where rapid exploration of chemical space is critical.

Multistep Synthesis Requiring Orthogonal Reactivity and High Chemoselectivity

The exceptional chemoselectivity of sulfonyl fluorides, which survive conditions such as amide/ester formation, directed ortho-lithiation, and transition-metal-catalyzed cross-couplings without SO₂F group cleavage [2], positions 2,5-dichlorothiophene-3-sulfonyl fluoride as a key building block for complex molecule construction. This compound can be incorporated early in a synthetic sequence and carried through multiple transformations before activation in a SuFEx click reaction, enabling convergent synthetic strategies that are not feasible with sulfonyl chlorides.

Covalent Probe and Inhibitor Development via SuFEx Click Chemistry

The sulfonyl fluoride group in 2,5-dichlorothiophene-3-sulfonyl fluoride serves as a latent electrophile for sulfur(VI) fluoride exchange (SuFEx) click chemistry, enabling the covalent linkage of molecular fragments with high reliability under metal-free conditions [2]. The 2,5-dichloro substitution pattern further provides electronic tuning to modulate SuFEx reactivity and two additional handles (chlorine atoms) for orthogonal diversification [3]. This dual functionality makes the compound especially useful for assembling covalent chemical probes targeting specific protein residues or for creating functionalized materials.

Automated Parallel Chemistry and High-Throughput Experimentation Workflows

The enhanced stability of sulfonyl fluorides during purification and storage [4] makes 2,5-dichlorothiophene-3-sulfonyl fluoride a reliable reagent for automated parallel synthesis platforms. Unlike moisture-sensitive sulfonyl chlorides, this compound can be stored under standard laboratory conditions without special precautions, minimizing reagent degradation and ensuring consistent performance across large experimental batches. This reliability is essential for industrial and academic high-throughput experimentation where reproducibility and minimized downtime are paramount.

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